molecular formula C17H18N2O2S B2997633 N-(4-Acetylphenyl)-2-[(4-aminophenyl)thio]-propanamide CAS No. 899583-57-4

N-(4-Acetylphenyl)-2-[(4-aminophenyl)thio]-propanamide

Cat. No. B2997633
CAS RN: 899583-57-4
M. Wt: 314.4
InChI Key: FQGGCNOLUHUXBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Acetylphenyl)-2-[(4-aminophenyl)thio]-propanamide, also known as APTPA, is a synthetic compound with a wide range of applications in scientific research. APTPA is a derivative of the naturally occurring amino acid alanine and has been used in various fields such as biochemistry, molecular biology, and pharmacology. APTPA has been found to have a range of biochemical and physiological effects, as well as advantages and limitations for lab experiments.

Scientific Research Applications

Antimicrobial Applications

Research demonstrates the synthesis and evaluation of compounds containing the 4-acetylphenyl fragment, including derivatives related to N-(4-Acetylphenyl)-2-[(4-aminophenyl)thio]-propanamide, for their antimicrobial properties. Arylsubstituted halogen(thiocyanato)amides, through copper catalytic anionarylation, have shown notable antibacterial and antifungal activities (Baranovskyi et al., 2018). Such studies suggest the potential of N-(4-Acetylphenyl)-2-[(4-aminophenyl)thio]-propanamide derivatives in contributing to the development of new antimicrobial agents.

Antitumor and Anticancer Research

The compound's utility extends into antitumor research, where derivatives have been synthesized using the Gewald methodology, highlighting the anticancer potential against specific cell lines (Khalifa & Algothami, 2020). Molecular modeling and antitumor evaluations against hepatocellular carcinoma (HEPG-2) and breast cancer (MCF-7) cell lines indicate the promise of N-(4-Acetylphenyl)-2-[(4-aminophenyl)thio]-propanamide derivatives as antitumor agents.

Biochemical Interactions and Molecular Modeling

The biochemical interactions and structural analyses of related acyl thiourea derivatives have been explored, revealing insights into their binding mechanisms and biochemical activities. Studies involving N-((4-Acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide, a closely related compound, have detailed its structure through X-ray diffraction and investigated its interactions with RNA and DNA, demonstrating groove-binding potential and significant urease inhibition activity (Khalid et al., 2022). Such research underscores the importance of molecular modeling and in silico studies in understanding the pharmacological and biochemical potentials of N-(4-Acetylphenyl)-2-[(4-aminophenyl)thio]-propanamide and its derivatives.

properties

IUPAC Name

N-(4-acetylphenyl)-2-(4-aminophenyl)sulfanylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S/c1-11(20)13-3-7-15(8-4-13)19-17(21)12(2)22-16-9-5-14(18)6-10-16/h3-10,12H,18H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQGGCNOLUHUXBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)C(=O)C)SC2=CC=C(C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Acetylphenyl)-2-[(4-aminophenyl)thio]-propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.